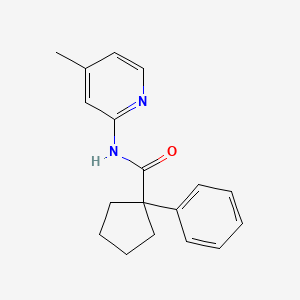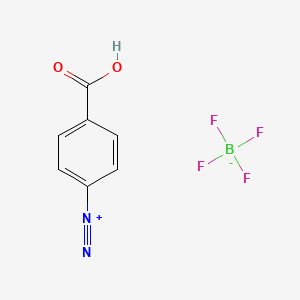
4-Carboxybenzediazonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxybenzediazonium tetrafluoroborate is a nanosheet that has been used as an adsorbent for the removal of benzene and other volatile organic compounds (VOCs) from air . It is also used in the purification of l-cysteine, an amino acid with antioxidant properties . This compound can be functionalized with cationic dyes such as erythrosin B to optimize its adsorption capacity .
Synthesis Analysis
The synthesis of 4-Carboxybenzediazonium tetrafluoroborate involves diazotization reactions . The process characteristics of two main steps in the preparation of 4-nitrobiphenyl (4-NBP) from 4-nitroaniline (PNA) were revealed by applying two continuous-flow microreactors . The first step was the synthesis of 4-nitrobenzene diazonium tetrafluoroborate (4-NBDT) through the diazotization reaction .Molecular Structure Analysis
The molecular formula of 4-Carboxybenzediazonium tetrafluoroborate is C7H5BF4N2O2 . Its average mass is 235.931 Da and its monoisotopic mass is 236.038025 Da .Physical And Chemical Properties Analysis
4-Carboxybenzediazonium tetrafluoroborate is a pale-yellow to yellow-brown solid . Its melting point is 103-104 °C .Scientific Research Applications
- Role of 4-CBD : Surface treatment of reduced graphene oxide (FrGO) with 4-CBD significantly improves the thermoelectric properties of composites. The figure of merit (zT) increases by a remarkable 240 times compared to polypyrrole (PPy) alone .
- Detection : The sensor detects lead ions (Pb²⁺) with a limit of detection (LOD) of 10 μg/L and cadmium ions (Cd²⁺) with an LOD of 25 μg/L .
- Outcome : Under optimized conditions, this separation technique minimizes ionic screening effects, allowing precise separation of analytes .
Thermoelectric Materials Enhancement
Electrochemical Sensors for Heavy Metal Detection
Capillary Electrophoresis Separation
Electrografting onto Electrodes
Safety and Hazards
When handling 4-Carboxybenzediazonium tetrafluoroborate, it is advised to avoid breathing dusts or mists, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
4-Carboxybenzediazonium tetrafluoroborate has been used as an adsorbent for the removal of benzene and other volatile organic compounds (VOCs) from air . It has also been used in the purification of l-cysteine, an amino acid with antioxidant properties . Future research could explore other potential applications of this compound.
Mechanism of Action
Target of Action
It has been used as an adsorbent for the removal of benzene and other volatile organic compounds (vocs) from air .
Mode of Action
It is known to supply an active carboxylic acid group as a chemical active group to bind to proteins .
Result of Action
It has been found to significantly improve the thermoelectric properties of composites .
properties
IUPAC Name |
4-carboxybenzenediazonium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2.BF4/c8-9-6-3-1-5(2-4-6)7(10)11;2-1(3,4)5/h1-4H;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUGUJAKMLVFLL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1C(=O)O)[N+]#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


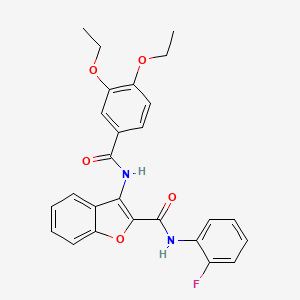

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2680337.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)
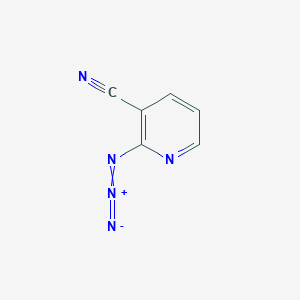
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680342.png)
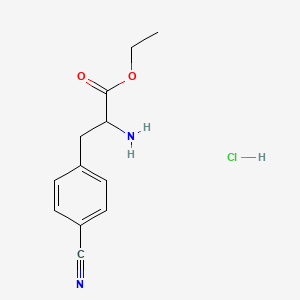


![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)

